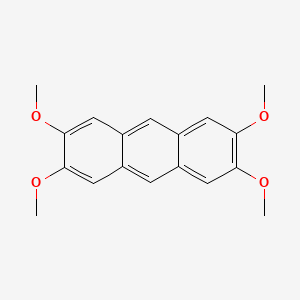

2,3,6,7-Tetramethoxyanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7-tetramethoxyanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-19-15-7-11-5-13-9-17(21-3)18(22-4)10-14(13)6-12(11)8-16(15)20-2/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVANHITTCLBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=CC(=C(C=C3C=C2C=C1OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399809 | |

| Record name | Anthracene, 2,3,6,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93878-11-6 | |

| Record name | Anthracene, 2,3,6,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-TETRAMETHOXY-ANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,6,7 Tetramethoxyanthracene and Its Derivatives

Direct Synthesis of 2,3,6,7-Tetramethoxyanthracene and its Analogues

Direct synthetic routes to the this compound core involve the construction of the anthracene (B1667546) framework from appropriately substituted aromatic precursors. These methods can be broadly categorized into condensation reactions and multi-step preparations from simpler aromatic compounds.

Condensation Reactions Utilizing Methoxy-Substituted Aromatic Precursors

One promising approach for the synthesis of 2,3,6,7-substituted anthracene derivatives involves an intramolecular double ring-closing condensation. beilstein-journals.orgchemrxiv.org While a direct synthesis of this compound using this method with methoxy-substituted precursors is not extensively detailed in readily available literature, the general strategy has been demonstrated for analogous compounds. For instance, the synthesis of 2,3,6,7-anthracenetetracarbonitrile has been achieved through a double intermolecular Wittig reaction followed by a deprotection and an intramolecular double ring-closing condensation. beilstein-journals.orgchemrxiv.org

This methodology suggests a plausible pathway where a suitably protected 1,2,4,5-benzenetetracarbaldehyde could be reacted with a phosphorus ylide bearing methoxy (B1213986) substituents. Subsequent deprotection and intramolecular condensation would then yield the desired this compound core. The success of this approach hinges on the availability and stability of the requisite methoxy-substituted precursors and the optimization of the condensation conditions to favor the desired cyclization.

Multi-Step Preparations from Simpler Aromatic Compounds (e.g., Benzene)

A more established, albeit indirect, route to 2,3,6,7-tetrasubstituted anthracenes begins with simple aromatic hydrocarbons like benzene (B151609). A key intermediate in this strategy is 2,3,6,7-tetrabromoanthracene, which can be synthesized from benzene in a straightforward four-step process. nih.gov This tetrabromide serves as a versatile precursor for the introduction of various substituents, including methoxy groups, at the 2, 3, 6, and 7-positions. nih.gov

The synthesis of 2,3,6,7-tetrabromoanthracene from benzene involves the following sequence:

Tetraiodination of Benzene: Benzene is first subjected to a four-fold iodination to produce 1,2,4,5-tetraiodobenzene (B1293384). nih.gov

Sonogashira-Hagihara Coupling: The tetraiodobenzene then undergoes a four-fold Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene. nih.gov

Bromination: The trimethylsilyl (B98337) groups are subsequently substituted with bromine atoms. nih.gov

Bergman Cyclization: Finally, a twofold Bergman cyclization of the resulting 1,2,4,5-tetrakis(bromoethynyl)benzene yields 2,3,6,7-tetrabromoanthracene. nih.gov

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Tetraiodination | Benzene | Periodic acid, Iodine, Sulfuric acid | 1,2,4,5-Tetraiodobenzene |

| 2 | Sonogashira-Hagihara Coupling | 1,2,4,5-Tetraiodobenzene | Trimethylsilylacetylene, Pd(PPh₃)₄ | 1,2,4,5-Tetrakis(trimethylsilylethynyl)benzene |

| 3 | Bromination | 1,2,4,5-Tetrakis(trimethylsilylethynyl)benzene | N-Bromosuccinimide, Silver nitrate | 1,2,4,5-Tetrakis(bromoethynyl)benzene |

| 4 | Bergman Cyclization | 1,2,4,5-Tetrakis(bromoethynyl)benzene | Heat, 1,4-Cyclohexadiene | 2,3,6,7-Tetrabromoanthracene |

This table outlines the multi-step synthesis of 2,3,6,7-tetrabromoanthracene from benzene.

The synthesis of 9,10-dialkyl-2,3,6,7-tetrasubstituted anthracenes has also been explored. One reported strategy involves the preparation of 9,10-dimethyl-2,3,6,7-anthracenetetra(thioacetate) from the readily accessible 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene. researchgate.net This tetrahydroxy derivative can be envisioned as a precursor to 9,10-dimethyl-2,3,6,7-tetramethoxyanthracene through methylation of the hydroxyl groups.

Furthermore, patents describe the efficient preparation of 2,3,6,7-tetramethylanthracene (B135766) from o-xylene (B151617) and dimethoxymethane (B151124) using anhydrous ferric chloride as a catalyst. google.com This tetramethyl derivative could potentially be further functionalized to introduce methoxy groups, although this would involve additional synthetic steps.

Indirect Synthetic Routes via Strategic Precursor Functionalization

Indirect routes to this compound involve the synthesis of a substituted anthracene core followed by the introduction or modification of functional groups to yield the desired product.

Oxidation of Tetramethoxyanthracene to This compound-9,10-dione (B1316138)

The oxidation of the 9 and 10 positions of the anthracene core is a common transformation. While specific studies on the direct oxidation of this compound to its 9,10-dione are not prominently featured in the reviewed literature, the oxidation of analogous compounds is known. For instance, tetramethyl anthracene-2,3,6,7-tetracarboxylate has been observed to undergo air oxidation to form the corresponding 9,10-dioxoanthracene derivative. This suggests that this compound could likely be oxidized to this compound-9,10-dione using suitable oxidizing agents. The resulting dione (B5365651) could then serve as a precursor for further derivatization.

Transformation from 2,3,6,7-Tetrabromoanthracene

As previously mentioned, 2,3,6,7-tetrabromoanthracene is a key precursor for 2,3,6,7-tetrasubstituted anthracenes. nih.gov The transformation of this tetrabromide into this compound can be achieved through a nucleophilic aromatic substitution reaction. pearson.com This would involve reacting 2,3,6,7-tetrabromoanthracene with a strong nucleophile such as sodium methoxide (B1231860). pearson.comvedantu.com The electron-withdrawing nature of the bromine atoms facilitates the nucleophilic attack by the methoxide ions, leading to the displacement of the bromide leaving groups and the formation of the desired tetramethoxy product. The reaction conditions, including solvent and temperature, would need to be carefully controlled to ensure complete substitution and minimize side reactions.

| Precursor | Reagent | Reaction Type | Product |

| 2,3,6,7-Tetrabromoanthracene | Sodium Methoxide | Nucleophilic Aromatic Substitution | This compound |

This table illustrates the proposed transformation of 2,3,6,7-tetrabromoanthracene to this compound.

Bergman Cyclization Approaches

The Bergman cyclization is a powerful reaction for forming aromatic rings through the thermal or photochemical cycloaromatization of an enediyne. organic-chemistry.org This approach has been successfully applied to the synthesis of 2,3,6,7-tetrasubstituted anthracenes. A notable example is the first reported synthesis of 2,3,6,7-tetrabromoanthracene, which utilized a twofold Bergman cyclization as the key step. nih.gov

The synthesis starts from 1,2,4,5-tetraiodobenzene and proceeds through a Sonogashira coupling with (trimethylsilyl)acetylene to form 1,2,4,5-tetrakis((trimethylsilyl)ethynyl)benzene. After deprotection, the resulting 1,2,4,5-tetrakis(ethynyl)benzene is brominated to yield 1,2,4,5-tetrakis(bromoethynyl)benzene. This precursor then undergoes a double Bergman cyclization. nih.gov The cyclization forms highly reactive 1,4-benzenediyl diradicals, which are then trapped by a hydrogen donor, such as 1,4-cyclohexadiene, to yield the final aromatic product. organic-chemistry.orgnih.gov

While effective, this method can present significant challenges. The cyclization precursor, 1,2,4,5-tetrakis(bromoethynyl)benzene, has been reported to be explosive in its dry state, and the cyclization reaction itself often requires high temperatures (180–200 °C) and pressures, necessitating the use of a steel bomb or autoclave. nih.govchemrxiv.org

Alternative Halogenation Strategies (e.g., Vollhardt Cyclization)

To circumvent the harsh conditions and hazardous intermediates of the Bergman cyclization, alternative strategies for synthesizing 2,3,6,7-halogenated anthracenes have been developed. One prominent alternative is the Vollhardt cyclization, which involves the [2+2+2] cycloaddition of alkynes.

In 2019, a method for the synthesis of 2,3,6,7-halogenated anthracene derivatives via a cobalt-catalyzed cyclotrimerization was reported. chemrxiv.orgbeilstein-journals.org This synthesis begins with the cyclotrimerization of specifically prepared bis(propargyl)benzenes with bis(trimethylsilyl)acetylene (B126346) (BTMSA), catalyzed by CpCo(CO)₂. beilstein-journals.org This step produces TMS-substituted cyclotrimerization products. The crucial step is the subsequent halodesilylation, which introduces chlorine, bromine, or iodine substituents. Finally, an oxidation/aromatization step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields the desired di- and tetrahaloanthracenes in good yields (61–85%). beilstein-journals.org This approach provides a much milder route to 2,3,6,7-tetrabromoanthracene compared to the double Bergman cyclization, although it still requires a multi-step synthesis. chemrxiv.org

Catalytic and Advanced Synthetic Approaches

Modern organic synthesis has increasingly turned to transition metal catalysis to construct complex aromatic frameworks like anthracene with high efficiency and selectivity. nih.govfrontiersin.orgresearchgate.net

Metal-Catalyzed Coupling Reactions for Anthracene Framework Construction

A variety of transition metals, including palladium, rhodium, gold, and cobalt, have been employed to catalyze the formation of the anthracene scaffold. nih.govresearchgate.net

Palladium-Catalyzed Reactions: Palladium complexes are exceptionally versatile for forming the biaryl bonds essential for the anthracene framework, notably through Suzuki-Miyaura and Sonogashira couplings. nih.gov One advanced strategy involves a palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates. This process includes a sequence of C–H alkenylation, a secondary C–H activation, intramolecular C–C bond formation, and finally, a decarboxylative aromatization to generate the substituted anthracene derivative. beilstein-journals.orgfrontiersin.org Another palladium-catalyzed method is the tandem C–H activation/bis-cyclization of propargylic carbonates with terminal alkynes to construct tetracyclic benz[a]anthracene derivatives. beilstein-journals.orgnih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts can be used for oxidative coupling reactions. For instance, the rhodium-catalyzed oxidative 1:2 coupling of arylboronic acids with internal alkynes, in the presence of a copper oxidant, can produce 1,2,3,4-tetrasubstituted anthracene derivatives. beilstein-journals.org A similar approach involves the rhodium-catalyzed oxidative benzannulation of 1-adamantoyl-1-naphthylamines with internal alkynes. frontiersin.org

Gold-Catalyzed Reactions: A concise method for synthesizing substituted anthracenes involves the gold-catalyzed cyclization of o-alkynyldiarylmethanes, which proceeds in good yields (58–80%). beilstein-journals.orgnih.gov

Cobalt and Nickel-Catalyzed Cyclotrimerizations: As mentioned in the Vollhardt cyclization, cobalt and nickel catalysts are effective for [2+2+2] cycloaddition reactions of diynes with alkynes, providing a direct route to the anthracene core. beilstein-journals.orgsemanticscholar.org

| Catalyst System | Reactants | Product Type | Yield (%) |

| Palladium(II) | Diphenyl carboxylic acids + acrylates | Substituted anthracenes | N/A |

| Palladium(0) | Propargylic carbonates + terminal alkynes | Tetracyclic benz[a]anthracenes | 40–87% beilstein-journals.org |

| Rhodium(I) | Arylboronic acids + internal alkynes | 1,2,3,4-Tetrasubstituted anthracenes | N/A |

| Gold(I)/Bismuth(III) | o-Alkynyldiarylmethanes | Substituted anthracenes | 58–80% beilstein-journals.orgnih.gov |

| Cobalt(I) | Bis(propargyl)benzenes + BTMSA | 2,3,6,7-Haloanthracenes | 61–85% beilstein-journals.org |

Intramolecular Ring-Closing Condensation for 2,3,6,7-Substituted Anthracenes

Synthesizing anthracenes with substituents specifically at the 2, 3, 6, and 7 positions is particularly challenging. chemrxiv.orgheeneygroup.com A promising method to achieve this substitution pattern is through an intramolecular double ring-closing condensation. beilstein-journals.orgresearchgate.net

This strategy was demonstrated through the synthesis of 2,3,6,7-anthracenetetracarbonitrile. researchgate.netacs.org The key precursor is a stable, protected 1,2,4,5-benzenetetracarbaldehyde, which can be prepared in two scalable steps. researchgate.netacs.org This precursor undergoes a double intermolecular Wittig reaction under very mild conditions, followed by a deprotection step and the final intramolecular double ring-closing condensation to form the target molecule in a good yield (84%). beilstein-journals.orgresearchgate.net The deprotection of the intermediate requires relatively strong acidic conditions (a mixture of triflic acid and water), but the final ring-closing can proceed under mild conditions. chemrxiv.org This double ring-closing approach offers a more direct and potentially scalable route to these challenging substitution patterns. chemrxiv.orgheeneygroup.com

Diels-Alder Reactions in the Formation of Fused Polycyclic Systems

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic chemistry for forming six-membered rings and has been widely used to construct polycyclic aromatic compounds (PACs). mdpi.comresearchgate.net While not a direct synthesis of the core anthracene, it is a powerful tool for annulative π-extension (APEX), where additional rings are fused onto an existing aromatic system. nih.gov

The reaction typically involves a diene reacting with a dienophile, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a cycloadduct. mdpi.com This adduct can then be aromatized, often through the extrusion of a small molecule or via oxidation, to yield a new, larger polycyclic system. researchgate.netnih.gov Recent advancements include variations like the Dehydro-Diels-Alder (DDA) reaction, which uses dehydrobenzenoid compounds (arynes) as dienophiles to construct complex fused aromatic systems efficiently. mdpi.comresearchgate.net The styryl dehydro-Diels-Alder reaction with a conjugated diyne has been shown to proceed under milder conditions (80 °C) compared to traditional methods. rsc.org These reactions are invaluable for creating larger, more complex fused polycyclic structures starting from simpler aromatic precursors. nih.govacs.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. Key parameters that are typically adjusted include temperature, solvent, catalyst system, and the choice of reagents like bases or oxidants. researchgate.netscielo.br

Temperature: The reaction temperature can significantly influence reaction rates and selectivity. While some reactions, like the Bergman cyclization, require high temperatures, many modern catalytic processes are designed to run at or near room temperature. organic-chemistry.orgscielo.br In some cases, increasing the temperature can lead to a considerable increase in yield, even in the absence of a catalyst. researchgate.net

Solvent: The choice of solvent is critical as it affects substrate solubility, reagent stability, and reaction pathways. Solvents like dichloromethane (B109758), benzene, and acetonitrile (B52724) are commonly used. scielo.br Optimization studies have shown that acetonitrile can provide a good balance between conversion and selectivity and is considered a "greener" solvent compared to chlorinated alternatives. scielo.br In some cases, solvent-free conditions can also be highly effective. researchgate.net

Catalyst and Reagents: The efficiency of metal-catalyzed reactions often depends on the specific metal, its oxidation state, and the ligands attached to it. For oxidative coupling reactions, the choice of oxidant (e.g., Ag₂O vs. AgCO₂CF₃) can dramatically affect the conversion and selectivity. scielo.br Similarly, in reactions requiring a base, screening different bases (e.g., K₂CO₃ vs. NaH) is essential to find the optimal conditions for achieving a quantitative yield. researchgate.net

Chemical Reactivity and Transformation Pathways of 2,3,6,7 Tetramethoxyanthracene Systems

Redox Behavior and Electron Transfer Processes

The redox chemistry of 2,3,6,7-tetramethoxyanthracene systems is a key area of investigation, particularly concerning their ability to form stable radical cations and undergo reversible oxidation-reduction cycles.

The electrochemical oxidation of substituted anthracenes, such as 2,3,6,7-tetramethoxy-9,10-dimethylanthracene (B1590876), has been shown to be a highly reversible process. This compound undergoes a one-electron oxidation to form a modestly stable cation-radical salt in solution. marquette.edu The stability of these radical cations is of significant interest for applications in molecular electronics and nanotechnology. marquette.edu

Studies on 2,3,6,7-tetramethoxy-9,10-dimethylanthracene have demonstrated that its cation radical can be generated both electrochemically and chemically. marquette.edu Cyclic voltammetry experiments in dichloromethane (B109758) have shown a reversible oxidation peak, and chemical oxidation using a stable aromatic cation-radical as a one-electron oxidant has also been successfully employed. marquette.edu X-ray crystallographic analysis of the cation radical salt revealed the formation of a dicationic homotrimer, where two cationic molecules and one neutral molecule associate in a cofacial arrangement. marquette.edu This structural feature highlights the intermolecular interactions that can stabilize these reactive intermediates.

The generation of radical cations is a pivotal step in various organic reactions, serving as key intermediates when aromatic electron donors are subjected to oxidation. marquette.eduwustl.edu The ability of this compound derivatives to form these stable radical cations makes them valuable subjects for studying electron transfer processes and their subsequent chemical transformations.

The reduction of anthracene-9,10-dione derivatives is a common transformation to access the corresponding hydroquinone (B1673460) or dihydroanthracene structures. For instance, the reduction of the carbonyl groups in 1,3,5,7-tetrahydroxy-9,10-anthraquinone, a related anthraquinone, can be achieved using reagents like SnCl₂/HCl-HOAc to yield the corresponding anthrone. researchgate.net While this example does not directly involve the 2,3,6,7-tetramethoxy substituted dione (B5365651), it illustrates a general pathway for the reduction of the quinone moiety in anthracenic systems. The resulting hydroxy or dihydro derivatives are important intermediates for further functionalization.

Aromatic Substitution Chemistry

The electron-rich nature of the this compound core makes it susceptible to electrophilic aromatic substitution, while its dione derivatives can undergo nucleophilic reactions at the carbonyl centers.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the ring. vanderbilt.edursc.org In the case of this compound, the four methoxy (B1213986) groups are strong activating, ortho-para directing groups due to their ability to donate electron density through resonance. vanderbilt.edu This high degree of activation facilitates electrophilic attack at the available positions on the aromatic rings.

The dione derivative, This compound-9,10-dione (B1316138), possesses electrophilic carbonyl carbons at the 9 and 10 positions. These centers are susceptible to attack by nucleophiles. Such reactions are fundamental in the synthesis of a variety of anthracene (B1667546) derivatives. For example, the reaction with organometallic reagents or other carbon nucleophiles could lead to the formation of new carbon-carbon bonds at these positions, providing access to a wider range of functionalized anthracenes.

Cycloaddition and Cycloreversion Dynamics

Anthracene and its derivatives are well-known to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the central ring (positions 9 and 10) acts as a diene. The electron-rich nature of this compound is expected to enhance its reactivity as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. These reactions provide a powerful tool for constructing complex, three-dimensional structures from the planar aromatic precursor. The reverse reaction, or cycloreversion, can also be induced, often by thermal or photochemical means, allowing for the controlled release of the dienophile and regeneration of the anthracene core.

Diels-Alder Reactivity Profile and Regioselective Adduct Formation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental transformation for forming six-membered rings. Anthracene and its derivatives can act as the diene component in this reaction. The regioselectivity of the Diels-Alder reaction with unsymmetrical anthracenes is a subject of considerable interest.

For anthracene itself, the reaction typically occurs across the central 9 and 10 positions. This preference is attributed to both thermodynamic and kinetic factors. The cycloaddition at the 9,10-positions results in a product with two isolated benzene (B151609) rings, which is energetically more favorable than the product that would be formed from addition across one of the terminal rings, as the latter would disrupt the aromaticity of a naphthalene (B1677914) unit.

In the case of substituted anthracenes, the position of the substituents plays a crucial role in directing the regioselectivity of the Diels-Alder reaction. The electron-donating methoxy groups in this compound are expected to influence the electronic properties of the diene system. While specific studies detailing the comprehensive Diels-Alder reactivity profile of this compound are not extensively documented in the reviewed literature, general principles of physical organic chemistry can provide insights. The increased electron density due to the methoxy groups would likely enhance the reactivity of the anthracene system as a diene, particularly with electron-poor dienophiles.

The regioselectivity of the reaction with unsymmetrical dienophiles would be governed by the interplay of electronic and steric effects of the methoxy substituents. The "ortho" and "para" directing effects of the methoxy groups could influence the frontier molecular orbitals of the anthracene core, thereby guiding the approach of the dienophile.

Table 1: General Regioselectivity in Diels-Alder Reactions of Substituted Anthracenes

| Anthracene Derivative | Dienophile | Major Regioisomeric Adduct |

| 1-Methoxyanthracene | Maleic Anhydride (B1165640) | 9,10-adduct |

| 2-Methylanthracene | N-Phenylmaleimide | 9,10-adduct |

| 9-Bromoanthracene | Acrylonitrile | Predominantly the adduct at the 9,10-positions |

Note: This table provides illustrative examples of Diels-Alder reactions with substituted anthracenes to demonstrate the general preference for reaction at the 9,10-positions. Specific regioselective outcomes for this compound would require dedicated experimental investigation.

Photochemical [4π+4π] Cycloaddition of Anthracene Units

Anthracene and many of its derivatives are known to undergo photochemical [4π+4π] cycloaddition upon irradiation with UV light. This reaction, often referred to as photodimerization, results in the formation of a dimer containing a cyclobutane (B1203170) ring, linking the central rings of two anthracene molecules at the 9,10- and 9',10'-positions.

The mechanism of this reaction typically proceeds through the excitation of an anthracene molecule to its first excited singlet state (S1). This excited molecule can then interact with a ground-state anthracene molecule to form an excimer, which subsequently collapses to the photodimer. For some anthracenes, a triplet state pathway can also be involved.

The efficiency and outcome of the photodimerization can be influenced by the nature and position of substituents on the anthracene core. Steric hindrance can impede the formation of the dimer. While specific studies on the photochemical [4π+4π] cycloaddition of this compound are not detailed in the available literature, the presence of methoxy groups at the 2, 3, 6, and 7 positions would not be expected to sterically hinder the approach of two molecules for dimerization at the 9,10-positions. The electron-donating nature of the methoxy groups may, however, influence the photophysical properties of the molecule, such as the lifetime and energy of the excited state, which could in turn affect the quantum yield of the dimerization process.

Kinetics of Retro-Diels-Alder Reactions

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and is typically favored at higher temperatures. wikipedia.org This reaction involves the fragmentation of a cyclohexene-type adduct into a conjugated diene and a dienophile. The kinetics of the retro-Diels-Alder reaction are of significant interest for understanding reaction mechanisms and for applications in areas such as dynamic covalent chemistry and materials science.

The stability of the Diels-Alder adduct and, consequently, the activation energy for the retro-Diels-Alder reaction are influenced by the substituents on both the original diene and dienophile. Electron-donating groups on the anthracene moiety can affect the stability of the resulting adduct and the transition state of the retro-Diels-Alder reaction.

Table 2: Illustrative Activation Energies for Retro-Diels-Alder Reactions of Anthracene Adducts

| Anthracene Adduct | Dienophile Fragment | Solvent | Activation Energy (kJ/mol) |

| 9,10-Dihydro-9,10-ethanoanthracene | Ethylene | Xylene | ~180-200 |

| Adduct of Anthracene and N-Phenylmaleimide | N-Phenylmaleimide | Diglyme | ~140-160 |

| Adduct of 9-Methylanthracene and Tetracyanoethylene | Tetracyanoethylene | 1,2-Dichlorobenzene | ~120-140 |

Note: This table presents typical activation energies for the retro-Diels-Alder reaction of various anthracene adducts to illustrate the range of values. The specific kinetics for adducts of this compound would depend on the nature of the dienophile and the reaction conditions.

Other Significant Chemical Transformations (e.g., Alkylation, Derivatization)

Beyond cycloaddition reactions, the this compound core can be subjected to various other chemical transformations to synthesize a range of derivatives with tailored properties. The functionalization of the anthracene skeleton is a key strategy for developing new materials for applications in organic electronics and other fields.

Alkylation reactions, for instance, could potentially be directed to the remaining unsubstituted positions on the terminal rings or at the 9,10-positions, depending on the reaction conditions and the nature of the alkylating agent. However, the high reactivity of the 9,10-positions in anthracenes often makes them the primary sites for electrophilic attack.

Derivatization of the this compound framework can also be achieved through modification of the methoxy groups themselves, for example, by ether cleavage to yield the corresponding hydroxyanthracene derivatives. These hydroxylated compounds can then serve as versatile intermediates for further functionalization.

The synthesis of other 2,3,6,7-substituted anthracenes, such as the tetramethyl and tetrabromo derivatives, has been reported in the literature. nih.govbeilstein-journals.org These examples underscore the importance of this substitution pattern and suggest that a variety of functional groups can be introduced at these positions, starting from appropriately substituted precursors. While specific examples of alkylation and other derivatizations of this compound are not extensively detailed in the reviewed sources, the established chemistry of anthracenes provides a foundation for predicting potential transformation pathways.

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov The FTIR spectrum of 2,3,6,7-Tetramethoxyanthracene is expected to show characteristic absorption bands corresponding to its structural features.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands in the 3100–3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups of the methoxy (B1213986) substituents would be observed in the 3000–2850 cm⁻¹ range. orgchemboulder.com

C=C Stretching: The stretching of carbon-carbon double bonds within the aromatic rings gives rise to several characteristic peaks in the 1620–1450 cm⁻¹ region.

C-O Stretching: The presence of the four aryl ether linkages is confirmed by strong, characteristic C-O stretching bands. An intense asymmetric stretching band is expected around 1250 cm⁻¹, with a symmetric stretching band appearing near 1050 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the isolated aromatic hydrogens are expected in the 900–850 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 – 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 3000 – 2850 | Medium |

| Aromatic C=C Stretch | 1620 – 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1050 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 – 850 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For a molecule like this compound, which possesses a center of symmetry, the "rule of mutual exclusion" applies. This principle states that vibrational modes that are active in the Raman spectrum will be inactive in the IR spectrum, and vice versa.

Key features expected in the Raman spectrum include:

Symmetric Ring Breathing Modes: The highly symmetric stretching vibrations of the anthracene (B1667546) core, which involve the entire aromatic system expanding and contracting, are expected to produce very strong and sharp signals in the Raman spectrum, particularly in the 1600-1300 cm⁻¹ range. These modes are often weak or absent in the IR spectrum.

C-O-C Symmetric Vibrations: The symmetric vibrations of the ether linkages would also be Raman active.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are also observable in the Raman spectrum.

Raman Spectroscopy for Molecular Vibrational Signatures

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. msu.edu The energy required for these transitions corresponds to specific wavelengths of light, resulting in an absorption spectrum that is characteristic of the molecule's structure. nanoqam.ca The relationship between absorbance, concentration, and the path length of the light is described by the Beer-Lambert law, which makes UV-Vis spectroscopy highly effective for quantitative analysis. nanoqam.ca

For aromatic compounds like this compound, the absorption of UV-visible radiation typically results from the excitation of π electrons to a π* excited state (π → π* transitions). nanoqam.ca These transitions are responsible for the characteristic absorption bands observed in the UV-Vis spectrum, which generally fall within the 200 to 700 nm range. nanoqam.ca The presence of the anthracene core, a conjugated π-electron system, along with the electron-donating methoxy groups, influences the specific wavelengths of maximum absorbance (λmax). Conjugation tends to shift absorption maxima to longer wavelengths. msu.edu

Table 1: Illustrative UV-Vis Absorption Data for Aromatic Systems

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π | 200 - 700 | 1,000 - 15,000 |

| n → π | 200 - 700 | 10 - 100 |

This table provides typical ranges for electronic transitions in organic molecules. Specific values for this compound would be determined experimentally.

Fluorescence and photoluminescence spectroscopy are used to analyze the light emitted by a substance after it has absorbed photons. libretexts.org This process, known as photoluminescence, involves photo-excitation, where light absorption moves electrons to permissible excited states, followed by the emission of light as the electrons return to a lower energy state. libretexts.org Fluorescence is a specific type of photoluminescence characterized by a short lifetime of the excited state (typically less than 10⁻⁵ seconds) because the electronic transition does not involve a change in electron spin. libretexts.org The emitted fluorescence light occurs at a longer wavelength than the absorbed excitation light, a phenomenon known as the Stokes shift. libretexts.org

The emissive properties of this compound and its derivatives are of significant interest for applications in organic electronic devices. acs.orgnih.gov The anthracene core provides the fundamental fluorophore, and the methoxy substituents can modify the electronic structure, thereby tuning the emissive characteristics. Spectroscopic studies on related compounds investigate these properties to understand how molecular architecture affects performance in devices like organic light-emitting diodes (OLEDs). acs.org

In derivatives of this compound that feature acceptor-donor-acceptor (A–D–A) architecture, intriguing photophysical behaviors have been observed. acs.orgnih.gov For instance, the compound 2,3,6,7-tetramethoxy 9,10-dibenzaldehydeanthracene (AnDA), where the tetramethoxy anthracene acts as an electron donor and the benzaldehyde (B42025) moieties act as electron acceptors, exhibits ultrafast fluorescence switch-on and red shift dynamics upon photoexcitation. acs.orgnih.gov

This dynamic process involves a two-step intramolecular charge transfer that is facilitated by rapid conformational changes and solvation processes. nih.gov The temporal evolution of these events can be tracked using ultrafast spectroscopy, revealing a complex picture of how the molecule relaxes in its excited state, which directly impacts its fluorescent properties. acs.org

Time-resolved upconversion photoluminescence spectroscopy is an advanced technique used to study the excited state dynamics of fluorescent molecules with high temporal resolution. acs.orgnih.gov This method has been utilized to systematically investigate the excited-state structural dynamics of tetramethoxy anthracene-based fluorophores. acs.org Photochemical upconversion is a process that generates a high-energy photon from two lower-energy photons, often involving triplet-triplet annihilation (TTA). osti.gov By applying time-resolved techniques to this process, researchers can gain insight into the energy transfer mechanisms and the lifetimes of transient excited states. acs.orgosti.gov

Fluorescence and Photoluminescence Spectroscopy for Emissive Properties

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and elemental composition of a compound. msu.edu In this technique, a sample is ionized, and the resulting ions are separated based on their m/z values and detected. The ion with the highest mass is typically the molecular ion, which corresponds to the intact molecule with one electron removed. msu.edu

For the characterization of this compound and its derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable. chemrxiv.org It can confirm the molecular formula of a newly synthesized compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner, yielding lower-mass fragment ions. msu.edu For an unbranched alkane, for example, fragmentation of C-C bonds is common, leading to a series of alkyl carbocations. msu.edu In aromatic systems like anthracene, the stable aromatic core often results in a prominent molecular ion peak.

Table 2: Calculated Properties for this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol |

| Exact Mass | 298.1205 Da |

This data is calculated based on the chemical formula and is confirmed experimentally using mass spectrometry.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique for the precise determination of the molecular weight and elemental composition of this compound. In ESI-MS, the analyte is ionized from a solution and transferred into the gas phase, allowing for highly accurate mass-to-charge ratio (m/z) measurements with minimal fragmentation. mdpi.com

For this compound (C₁₈H₁₈O₄), the expected monoisotopic mass is 298.1205 g/mol . HR-ESI-MS analysis would be expected to show a prominent peak for the molecular ion [M]⁺ or a protonated species [M+H]⁺, depending on the solvent system and ionization conditions. The high resolution of the mass spectrometer allows for the differentiation of this compound from other species with the same nominal mass but different elemental compositions.

Table 1: Predicted HR-ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

| [M]⁺ | 298.1205 | Molecular Ion |

| [M+H]⁺ | 299.1283 | Protonated Molecular Ion |

| [M+Na]⁺ | 321.1104 | Sodium Adduct |

| [M-CH₃]⁺ | 283.0968 | Loss of a methyl radical |

| [M-CH₂O]⁺ | 268.0837 | Loss of formaldehyde (B43269) |

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in understanding the electronic properties of this compound, particularly its ability to undergo oxidation and reduction processes. These characteristics are crucial for its potential applications in organic electronics.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of this compound. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a molecule and assess the stability of the resulting charged species. nih.gov

The four electron-donating methoxy groups on the anthracene core significantly influence its electronic properties. Compared to unsubstituted anthracene, the increased electron density in this compound is expected to lower its oxidation potential, making it easier to oxidize. Conversely, the reduction potential would be expected to become more negative. Studies on substituted anthraquinones have shown that electron-donating groups lead to a cathodic shift in reduction potentials. nih.gov

A typical cyclic voltammogram for this compound would be expected to show at least one reversible or quasi-reversible oxidation wave, corresponding to the formation of a radical cation and potentially a dication at higher potentials. The reversibility of these processes, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), provides insight into the stability of the oxidized species.

Table 2: Expected Redox Potential Trends for this compound

| Compound | First Oxidation Potential (Eₒₓ¹) | First Reduction Potential (EᵣₑᏧ¹) | Rationale for Shift |

| Anthracene | Higher (less easily oxidized) | Less Negative | Reference compound |

| This compound | Lower (more easily oxidized) | More Negative | Electron-donating effect of four -OCH₃ groups increases electron density on the aromatic core. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of this compound in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its material properties.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related compound, 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (B1590876), has been determined (CCDC Number: 747382). nih.gov This structure provides a reliable model for the expected molecular geometry and packing of this compound.

The anthracene core is expected to be largely planar. The methoxy groups will likely exhibit some torsion, with the methyl groups oriented to minimize steric hindrance. The crystal packing is anticipated to be influenced by weak intermolecular interactions such as C-H···π and π-π stacking, which will dictate the bulk material properties. The synthesis of other 2,3,6,7-substituted anthracene derivatives has also relied on single-crystal X-ray diffraction to confirm the structure of key precursors, highlighting the importance of this technique in the field. chemrxiv.org

Table 3: Crystallographic Data for the Analogous 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

| Parameter | Value |

| CCDC Number | 747382 |

| Chemical Formula | C₂₀H₂₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.98 |

| b (Å) | 10.58 |

| c (Å) | 16.31 |

| β (°) | 98.67 |

| Volume (ų) | 1699.9 |

| Data sourced from the Cambridge Crystallographic Data Centre for a structurally similar compound. |

Applications of 2,3,6,7 Tetramethoxyanthracene in Advanced Materials and Optoelectronics

Organic Electronic Devices

The planar structure and rich electronic characteristics of the 2,3,6,7-Tetramethoxyanthracene framework make it a candidate for use in various organic electronic devices. Its derivatives are being explored for roles in light emission, energy conversion, and charge transport.

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) and its derivatives are widely utilized in the emissive layers of OLEDs. marquette.edu Their rigid structure and high fluorescence quantum yields are particularly advantageous for creating efficient and stable light-emitting devices.

Derivatives of anthracene are especially crucial in the development of high-performance blue OLEDs, which remain a significant challenge in display and lighting technology. The wide energy gap of the anthracene core is suitable for producing emission in the blue region of the spectrum. The presence of electron-donating methoxy (B1213986) groups, as in this compound, raises the energy level of the Highest Occupied Molecular Orbital (HOMO), which can be used to tune the emission color and improve charge injection properties. While specific device data for this compound is not extensively documented, the performance of other blue-emitting anthracene derivatives highlights the potential of this class of materials.

Table 1: Performance of Selected Anthracene Derivatives in Blue OLEDs Note: This table presents data for representative anthracene derivatives to illustrate the potential of this material class, not for this compound itself.

| Anthracene Derivative | External Quantum Efficiency (EQE) | Color Coordinates (CIE x,y) | Emission Color |

|---|---|---|---|

| mCz-TAn-CN | 7.03% | (0.14, 0.12) | Deep-Blue |

| m2Cz-TAn-CN | 7.28% | (0.14, 0.09) | Deep-Blue |

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic solar cells, materials must efficiently absorb light and transport charge. Anthracene derivatives have been investigated for these applications due to their favorable electronic properties and structural versatility.

In typical bulk heterojunction (BHJ) solar cells, a blend of an electron donor and an electron acceptor material is used. The electron-donating character of the methoxy groups in this compound increases the electron density of the anthracene core, making it and its derivatives more suitable to function as electron donors. Scientific literature predominantly features anthracene-based compounds in the role of the donor material. There is limited available research documenting the use of this compound or its simple derivatives as the primary electron acceptor material in OPV devices.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and printed electronics, requiring organic semiconductors with high charge carrier mobility. The planar structure of anthracene facilitates effective π-π stacking in the solid state, which is a critical factor for efficient intermolecular charge transport. The derivatization of the this compound core has led to the synthesis of complex structures, such as metal-organic frameworks (MOFs), which are studied for their semiconductor properties. researchgate.net Investigating single crystals of these organic semiconductors is essential for understanding their intrinsic charge transport characteristics, which are vital for OFET applications. researchgate.net While specific mobility data for OFETs based solely on this compound are scarce, research on related ambipolar organic single crystal transistors demonstrates the potential for high charge mobility in complex anthracene-based materials. researchgate.net

Polymeric Materials and Membranes

The rigid and well-defined structure of this compound makes it an attractive building block for the synthesis of advanced polymers with tailored properties. Its derivatives have been successfully incorporated into various polymeric architectures, including coordination polymers and porous organic frameworks.

These materials are of interest for applications in gas separation, storage, and sensing. For instance, derivatives such as 4,4′-(this compound-9,10-diyl)dibenzoic acid have been used to create 2D and 3D metal-organic frameworks. sdu.edu.cnresearchgate.net Furthermore, this compound serves as a key precursor in the synthesis of triptycene-based monomers. These monomers are then used to produce Polymers of Intrinsic Microporosity (PIMs), a class of materials known for creating highly permeable and selective membranes for gas separation. core.ac.ukcardiff.ac.uk A derivative, 4,4′-(this compound-9,10-diyl)dibenzaldehyde, has also been employed in the construction of flexible covalent organic frameworks (COFs), which have potential applications in sensing and dynamic materials. chinesechemsoc.org

Table 2: Applications of this compound Derivatives in Polymeric Materials

| Derivative Name | Polymer Type | Application Area |

|---|---|---|

| 4,4′-(this compound-9,10-diyl)dibenzoic acid | Coordination Polymers / MOFs | Porous Materials |

| This compound (as precursor) | Triptycene-based Polymers (PIMs) | Gas Separation Membranes |

| 4,4′-(this compound-9,10-diyl)dibenzaldehyde | Covalent Organic Frameworks (COFs) | Flexible and Sensing Materials |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile (mCz-TAn-CN) |

| 4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (m2Cz-TAn-CN) |

| 4-(2,6-di-tert-butyl-10-(4-(9,9-dimethylacridin-10-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline (TPA-TAn-DMAC) |

| 4,4′-(this compound-9,10-diyl)dibenzoic acid |

| 4,4′-(this compound-9,10-diyl)dibenzaldehyde |

Polymers of Intrinsic Microporosity (PIMs) based on this compound Derivatives

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures, which prevent efficient chain packing. This leads to high free volume and, consequently, high gas permeability, making them promising candidates for membrane-based gas separations.

Derivatives of this compound have been utilized as precursors in the synthesis of PIMs for gas separation membranes. For instance, 2,3,6,7-tetramethoxy-9,10-dibutylanthracene has been synthesized as a monomer for creating anthracene-maleimide based PIMs. These polymers are designed to combine the rigidity of the anthracene core with the specific chemical functionalities of the maleimide (B117702) group to control the polymer's free volume and, therefore, its gas transport properties.

In another approach, 9,10-dimethyl-2,3,6,7-tetramethoxyanthracene has been used in the synthesis of benzotriptycene-based PIMs. mdpi.com These ultrapermeable polymers have demonstrated exceptional gas selectivities that have helped to redefine the upper bounds of performance for CO2/CH4 and CO2/N2 separations. mdpi.com The rigid and three-dimensional structure of the triptycene (B166850) unit, derived from the anthracene precursor, is crucial in creating the intrinsic microporosity necessary for high gas permeability and selectivity.

The performance of such PIMs is often evaluated by their permeability to different gases and their selectivity for specific gas pairs. The table below shows typical gas separation performance data for PIMs, illustrating the trade-off between permeability and selectivity.

Conjugated Polymers and Copolymers Containing Anthracene Units

Conjugated polymers are of significant interest for optoelectronic applications due to their unique electronic and photoluminescent properties. The incorporation of anthracene units into the main chain of conjugated polymers can be used to tune their properties for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The this compound moiety, with its electron-rich nature, can be expected to influence the HOMO and LUMO energy levels of the resulting polymer, thereby affecting its charge transport and emission characteristics.

The introduction of bulky substituents on the anthracene core can enhance the solubility and processability of the polymers while also preventing aggregation-caused quenching of fluorescence in the solid state. A series of medium band gap alternating donor-acceptor conjugated polymers based on 2,6-linked anthracene have been prepared and shown to have optical band gaps in the range of 1.75–1.85 eV. nih.gov While specific data for polymers derived solely from this compound is not extensively detailed, the properties of related anthracene-containing polymers provide insight into their potential performance.

The following table summarizes key optoelectronic properties of a representative anthracene-based conjugated polymer.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Integration as Fluorescent Centers in Chemiluminescence Microreactors

Anthracene and its derivatives are well-known for their electrogenerated chemiluminescence (ECL) properties. nih.govutexas.eduelsevierpure.com The emission of light from the annihilation reaction of radical anions and cations of anthracene derivatives makes them suitable for use as emitters in ECL-based detection systems. The efficiency and color of the emitted light can be tuned by modifying the substituents on the anthracene core.

In the context of microreactors, the integration of such fluorescent centers is crucial for developing sensitive analytical devices. Microfluidic ECL cells have been developed using anthracene derivatives as host and guest molecules, demonstrating the potential for bright and efficient emission in a compact format. rsc.org While the specific use of this compound as a fluorescent center in chemiluminescence microreactors is not extensively documented in the available literature, the known chemiluminescent properties of the anthracene core suggest its potential for such applications. The methoxy substituents would be expected to influence the electrochemical and photophysical properties, potentially leading to ECL with different characteristics compared to the parent anthracene.

Building Blocks for Flexible and Photoresponsive Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The properties of COFs can be tailored by the choice of their organic building blocks. A photoresponsive 2D COF has been synthesized using 2,3,6,7-tetrahydroxyanthracene, a derivative of the target compound, and 1,3,5-benzenetriboronic acid. rsc.org This COF exhibits a reversible photoinduced [4π+4π] cycloaddition of the stacked anthracene units upon irradiation, leading to a structural transformation that affects its gas adsorption, π-electronic function, and luminescence. rsc.org

The anthracene units in this COF are stacked face-to-face, which is favorable for the cycloaddition reaction. rsc.org The resulting cycloaddition dimer is not luminescent, leading to a decrease in the fluorescence intensity of the COF upon irradiation. rsc.org This photo-switchable behavior makes such materials "smart" and "dynamic," with potential applications in stimuli-responsive systems. rsc.org The use of flexible building blocks in COFs can also lead to materials with enhanced porosity and crystallinity.

The properties of a photoresponsive anthracene-based COF are summarized in the table below.

Fluorescent Probes and Markers in Materials Research

The intrinsic fluorescence of the anthracene core makes its derivatives excellent candidates for use as fluorescent probes and markers in materials research and biological imaging. nih.gov The photophysical properties of anthracene derivatives can be tuned by the introduction of various substituents. For example, the introduction of styryl and triphenylamine (B166846) groups to the anthracene core can lead to molecules with intramolecular charge transfer (ICT) properties. elsevierpure.com

Anthracene-based fluorescent probes have been developed for the detection of specific analytes, such as metal ions and reactive oxygen species. These probes often exhibit a "turn-on" or "turn-off" fluorescence response upon binding to the target analyte. The high fluorescence quantum yield and sensitivity of these probes make them valuable tools for in vitro and in vivo imaging. While specific probes based on this compound are not detailed in the provided search results, the general principles of designing anthracene-based fluorescent probes are well-established and could be applied to this compound. The electron-donating methoxy groups would likely influence the emission wavelength and quantum yield of such a probe.

Precursors for the Synthesis of Diverse Functional Materials

The anthracene core, particularly when substituted at the 2, 3, 6, and 7 positions, serves as a versatile platform for the creation of a variety of functional materials. While direct studies on this compound as a precursor are not extensively documented, the applications of its structural analogs, such as 2,3,6,7-tetramethylanthracene (B135766) and 2,3,6,7-tetrabromoanthracene, provide strong evidence for its potential in this area.

The primary application for analogous 2,3,6,7-substituted anthracenes is in the synthesis of triptycene and its derivatives. Triptycenes are rigid, three-dimensional molecules with a propeller-like shape, which prevents efficient packing in the solid state, leading to materials with high free volume. The synthesis of 2,3,6,7-tetramethyl triptycene from 2,3,6,7-tetramethylanthracene has been reported, and these triptycene-based molecules are being explored for the creation of high-performance polyimides and as components of molecular machines. The symmetrical substitution pattern of the anthracene precursor is crucial for the defined structure of the resulting triptycene.

Furthermore, 2,3,6,7-tetrabromoanthracene has been synthesized and highlighted as an excellent precursor for other 2,3,6,7-tetrasubstituted anthracenes. nih.gov The bromine atoms can be readily replaced through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This suggests that this compound could also serve as a foundational molecule for the synthesis of more complex anthracene derivatives with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The potential of this compound as a monomer for polymerization is another area of interest. The anthracene unit can be incorporated into polymer backbones to impart rigidity, thermal stability, and specific photophysical properties. While specific examples utilizing the tetramethoxy derivative are scarce, the general reactivity of the anthracene core in polymerization reactions is well-established.

Table 1: Potential Functional Materials Derived from this compound Precursors

| Precursor | Potential Functional Material | Potential Applications |

| This compound | Triptycene Derivatives | High-performance polymers, molecular machines, porous materials |

| This compound | Functionalized Anthracene Derivatives | Organic electronics (OLEDs, OPVs), fluorescent probes |

| This compound | Anthracene-containing Polymers | Thermally stable polymers, materials with specific optical properties |

Supramolecular Chemistry and Macrocycle Construction

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The rigid and planar nature of the anthracene core, combined with the potential for functionalization, makes this compound an attractive building block for the construction of supramolecular assemblies and macrocycles.

Although specific macrocycles constructed from this compound are not widely reported, the principles of supramolecular design suggest its utility. The methoxy groups can participate in hydrogen bonding with complementary molecules, while the aromatic core can engage in π-π stacking interactions. These non-covalent forces can be harnessed to direct the self-assembly of the molecule into well-defined architectures, such as stacks, sheets, or more complex three-dimensional structures.

The incorporation of the this compound unit into a macrocyclic framework could lead to the creation of host molecules with specific recognition properties. The size and shape of the cavity, along with the electronic nature of the anthracene core, would dictate the types of guest molecules that could be bound. Such macrocycles could find applications in sensing, catalysis, and drug delivery. The synthesis of macrocycles often involves the strategic placement of reactive functional groups on a rigid scaffold to facilitate cyclization reactions.

Molecular Interactions with Biological Systems (Mechanistic Studies Only)

The interaction of polycyclic aromatic hydrocarbons and their derivatives with biological systems is an area of intense research. The planar structure of these molecules allows them to intercalate into DNA and interact with various enzymes.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs and environmental pollutants. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions and altered toxicity of foreign compounds.

Given the structural similarities to other known CYP inhibitors, it is plausible that this compound could exhibit inhibitory activity against certain CYP isoforms. The methoxy groups would likely influence its binding affinity and orientation within the enzyme's active site. Further in vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to determine the specific inhibitory profile and the corresponding IC50 values.

Table 2: Investigated Cytochrome P450 Isoforms and Potential for Inhibition by this compound

| Cytochrome P450 Isoform | Common Substrates | Potential for Inhibition by this compound |

| CYP1A2 | Caffeine, Theophylline | Possible, based on the polycyclic aromatic hydrocarbon structure. |

| CYP2C9 | Warfarin, Ibuprofen | To be determined. |

| CYP2D6 | Codeine, Metoprolol | To be determined. |

| CYP3A4 | Midazolam, Simvastatin | To be determined. |

Note: Specific inhibitory data (IC50 values) for this compound are not currently available.

The ability of organic molecules to form complexes with metal ions is fundamental to many areas of chemistry and biology. The methoxy groups on the this compound molecule contain oxygen atoms with lone pairs of electrons, making them potential coordination sites for metal ions.

Research has shown that a closely related compound, 2,3,6,7-tetramethoxy-9,10-dimethylanthracene (B1590876), can form η6-coordination complexes with d-block transition metals. In these complexes, the central aromatic ring of the anthracene derivative coordinates to the metal center. This suggests that this compound could also act as a ligand for a variety of transition metals. The electronic properties of the anthracene ring, influenced by the electron-donating methoxy groups, would affect the stability and reactivity of the resulting metal complexes.

Furthermore, the potential for this compound to form complexes with lanthanide ions is an area of interest. Lanthanide complexes have unique photophysical properties, including sharp emission bands and long luminescence lifetimes, making them useful in applications such as bio-imaging and sensors. The oxygen atoms of the methoxy groups could serve as coordination sites for the hard Lewis acidic lanthanide ions. The anthracene core could also act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. The specific coordination number and geometry of such complexes would depend on the size of the lanthanide ion and the steric constraints of the ligand.

Table 3: Potential Metal Ion Complexation with this compound

| Metal Ion Type | Potential Coordination Sites | Potential Complex Properties and Applications |

| Transition Metals (d-block) | Aromatic π-system (η6-coordination), Methoxy oxygen atoms | Catalysis, new materials with magnetic or electronic properties. |

| Lanthanide Ions (f-block) | Methoxy oxygen atoms | Luminescent probes, bio-imaging agents, sensors. |

Structure Property Relationships and Molecular Design Principles

Influence of Methoxy (B1213986) Substituents on Electronic and Optical Properties

The methoxy (-OCH₃) groups in 2,3,6,7-tetramethoxyanthracene act as potent electron-donating substituents. By feeding electron density into the aromatic π-system, they systematically alter the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn governs its optical and electronic characteristics.

The energy of the HOMO is a critical factor in a molecule's capacity to donate electrons, while the LUMO's energy determines its ability to accept electrons ossila.com. In this compound, the electron-donating nature of the four methoxy groups increases the electron density of the anthracene (B1667546) core. This addition of electron density destabilizes the HOMO, raising its energy level closer to the vacuum level.

| Compound | Substituent Effect | HOMO Level | LUMO Level | Energy Gap (Eg) |

|---|---|---|---|---|

| Anthracene (Unsubstituted) | Reference | Baseline | Baseline | Larger |

| This compound | Electron-Donating | Increased (Higher Energy) | Slightly Affected | Smaller |

The HOMO-LUMO energy gap is directly related to the energy of photons a molecule can absorb and emit. A smaller energy gap corresponds to lower energy, longer wavelength light. Consequently, the reduction in the energy gap of this compound due to methoxy substitution results in a bathochromic, or red-shift, of its absorption and emission spectra compared to unsubstituted anthracene . This means the molecule absorbs and emits light at longer wavelengths. A similar bathochromic shift is observed in other 2,3,6,7-tetrasubstituted anthracenes, such as the tetrabromo derivative, indicating a general effect for substitution at these positions nih.gov.

Furthermore, the rigid, planar structure of the anthracene core is conducive to efficient fluorescence . The methoxy substituents can enhance this property by modifying the electronic transitions. The high fluorescence quantum yield is a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and fluorescent probes .

| Property | Unsubstituted Anthracene | This compound | Reason |

|---|---|---|---|

| Absorption Wavelength (λmax) | Shorter Wavelength (UV Region) | Longer Wavelength (Closer to Visible) | Reduced HOMO-LUMO Gap |

| Emission Wavelength (λem) | Shorter Wavelength (Blue) | Longer Wavelength (Green/Yellow) | Reduced HOMO-LUMO Gap |

| Fluorescence Quantum Yield | High | Potentially Higher | Electronic effects of substituents on the rigid core |

Effects of Peripheral Functionalization on Reactivity and Selectivity

While the 2,3,6,7-tetramethoxy substitution pattern defines the core properties of the molecule, further functionalization at other positions can be used to impart new functionalities and control its chemical behavior.

The four methoxy groups are electronically activating, meaning they make the anthracene ring system more susceptible to electrophilic attack. This effect is most pronounced at the 9 and 10 positions, which are the most reactive sites on the anthracene core nih.govresearchgate.net. Therefore, reactions like halogenation or nitration would be expected to occur preferentially at these central positions.

Introducing additional substituents, either at the remaining peripheral positions or at the central 9,10-positions, can introduce steric hindrance. Bulky groups can physically block access to nearby reaction sites, thereby directing incoming reagents to less crowded positions. This interplay between the electronic directing effects of the methoxy groups and the steric blocking of other substituents allows for controlled, selective functionalization of the anthracene core.

The this compound core can serve as a versatile scaffold for building larger, more complex molecules designed for specific tasks. By attaching appropriate functional groups, the molecule can be tailored for applications in materials science and supramolecular chemistry.

A key example of this rational design is the synthesis of ligands for metal-organic frameworks (MOFs). For instance, a derivative, 4,4′-(this compound-9,10-diyl)dibenzoic Acid, incorporates carboxylic acid groups onto the core structure researchgate.net. These groups can coordinate with metal ions to form highly ordered, porous materials. The intrinsic fluorescence of the anthracene unit is retained within the MOF, leading to materials with potential applications in chemical sensing, luminescent thermometry, and photoelectronics researchgate.net. This approach demonstrates how peripheral functionalization transforms a core chromophore into a building block for advanced functional materials.

Conformational Dynamics and Their Correlation with Photophysical Behavior

The methoxy groups attached to the anthracene ring are not static; they possess rotational freedom around the aryl-oxygen single bond. The dihedral angle between the C-O-C plane of the methoxy group and the plane of the aromatic ring can vary, leading to different conformational isomers, or conformers.

The degree of overlap between the oxygen lone pair orbitals and the anthracene π-system is dependent on this dihedral angle. A more planar conformation allows for maximum overlap, enhancing the electron-donating effect and leading to a smaller HOMO-LUMO gap. Conversely, a more twisted conformation reduces this electronic communication, resulting in properties closer to an unsubstituted system.

At a given temperature, the molecule exists as an equilibrium of these different conformers. The observed photophysical properties, such as the shape and position of the absorption and emission bands, are therefore an average over this conformational landscape. The study of how different conformational states influence photophysical properties is an active area of research, as controlling the conformation through molecular design can lead to more predictable and desirable optical behaviors researchgate.net.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of specifically substituted anthracenes, particularly those with substitution patterns on the terminal rings like 2,3,6,7-tetramethoxyanthracene, remains a chemical challenge. chemrxiv.orgnih.gov Historically, methods for creating similar structures, such as 2,3,6,7-tetramethylanthracene (B135766), have involved harsh conditions and reagents that are environmentally detrimental, thus hindering industrial-scale production. google.com Future research must prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Promising methodologies that could be adapted and optimized for this compound include:

Metal-Catalyzed Cyclization Reactions : Techniques like cobalt-catalyzed [2+2+2] cyclotrimerization have shown success in creating 2,3,6,7-halogenated anthracenes, which can serve as precursors for further functionalization. beilstein-journals.org Research could focus on developing catalysts that can directly incorporate methoxy-substituted precursors.

Intramolecular Ring-Closing Reactions : A double intramolecular Wittig reaction followed by a ring-closing condensation has been successfully used to create 2,3,6,7-anthracenetetracarbonitrile. chemrxiv.org Adapting this multi-step approach could provide a precise and high-yield pathway to the tetramethoxy derivative.

Direct C-H Functionalization : Modern synthetic strategies involving palladium(II)-catalyzed tandem transformations allow for the direct functionalization of C-H bonds, which can streamline the synthesis of complex anthracene (B1667546) derivatives. nih.gov Applying this to readily available precursors could offer a more atom-economical route.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Key Research Challenge |

|---|---|---|

| Metal-Catalyzed Cyclotrimerization | High efficiency, potential for one-pot synthesis. | Catalyst design for specific methoxy (B1213986) precursors. |

| Double Ring-Closing Condensation | High regioselectivity, mild reaction conditions. chemrxiv.org | Synthesis of the necessary multi-functionalized precursors. |

Exploration of Novel Application Domains in Emerging Technologies

The extended π-conjugated system of the anthracene core, modified by the electron-donating methoxy groups, makes this compound a prime candidate for applications in organic electronics and photonics. Anthracene derivatives are already widely studied for their use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). beilstein-journals.orgnih.gov

Future avenues for exploration include:

Organic Electronics : The specific substitution pattern of this compound could be leveraged to fine-tune the frontier molecular orbital energy levels (HOMO/LUMO), a critical factor for charge injection and transport in OLEDs and OFETs. mdpi.com Research should focus on characterizing its charge mobility and electroluminescent properties.

Fluorescent Probes and Sensors : The intrinsic fluorescence of the anthracene core can be modulated by its substituents and its local environment. mdpi.com The methoxy groups could enhance quantum yield and provide sites for further functionalization, enabling the design of selective fluorescent probes for detecting specific ions or biomolecules.

Photochromic Materials : Anthracenes are known for their ability to undergo photodimerization, a reversible [4+4] cycloaddition reaction. mdpi.com Investigating the photochromic behavior of this compound could lead to its use in molecular switches, optical data storage, and smart materials.

Advanced In Situ Characterization Techniques for Mechanistic Understanding

A deep understanding of reaction mechanisms and dynamic processes is crucial for optimizing the synthesis and performance of materials. Traditional ex situ characterization, which requires stopping a reaction or disassembling a device, can often provide an incomplete picture. rsc.org The application of advanced in situ and operando techniques would offer real-time insights into the behavior of this compound.

Key techniques to be explored are:

In Situ Spectroscopy (NMR, IR, UV-Vis) : To monitor the formation of intermediates and byproducts during synthesis, allowing for rapid optimization of reaction conditions (temperature, pressure, catalyst loading).

Operando Electrochemical Analysis : When integrated into an electronic device, techniques like cyclic voltammetry and electrochemical impedance spectroscopy can be used to monitor changes in the electronic properties and degradation pathways of the material during operation.

Time-Resolved Fluorescence Spectroscopy : To probe the excited-state dynamics, which is fundamental to its performance in applications like OLEDs and as fluorescent sensors. This can reveal information about charge transfer processes and non-radiative decay pathways. rsc.org